molecular formula C8H10BrNO2 B1358710 4-Bromo-3,5-dimethoxyaniline CAS No. 232275-47-7

4-Bromo-3,5-dimethoxyaniline

Cat. No.: B1358710
CAS No.: 232275-47-7
M. Wt: 232.07 g/mol
InChI Key: MJINXEUETHLORE-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2. It is characterized by the presence of a bromine atom and two methoxy groups attached to an aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-Bromo-3,5-dimethoxyaniline is utilized in several scientific research areas:

Safety and Hazards

The safety information for 4-Bromo-3,5-dimethoxyaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Bromo-3,5-dimethoxyaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and altering metabolic pathways. Additionally, this compound may interact with proteins involved in signal transduction, potentially influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, this compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed changes in cellular responses, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo phase I and phase II metabolism, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the compound’s bioavailability, toxicity, and overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within different cellular compartments can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The subcellular distribution of this compound can determine its interactions with other biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dimethoxyaniline can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethoxyaniline. The reaction typically uses bromine as the brominating agent in a solvent such as dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The bromination of 3,5-dimethoxyaniline remains a preferred route due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5-dimethoxyaniline is unique due to the combination of the bromine atom and the methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJINXEUETHLORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626601
Record name 4-Bromo-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232275-47-7
Record name 4-Bromo-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,5-Dimethoxyaniline (7.55 g) was dissolved in CH2Cl2 (100 mL) under N2 and the solution was cooled to −78° C. A solution of tetrabutylammonium tribromide (25 g) in CH2Cl2 (100 mL) was added and the mixture was stirred at that temperature for 45 min. The mixture was allowed to warm up to room temperature, stirred for 1.5 h and extracted with 1N HCl. The extract was neutralized with 3 N NaOH and extracted with AcOEt. The extract was dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography (silica gel; eluent: hexane/AcOEt 4:1 to 2:3) to give 4-bromo-3,5-dimethoxyaniline (3.76 g).
Quantity
7.55 g
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25 g
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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